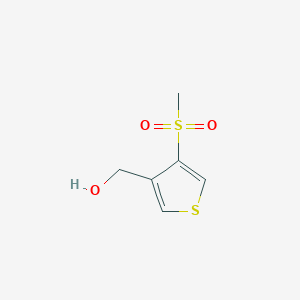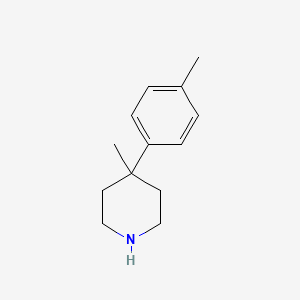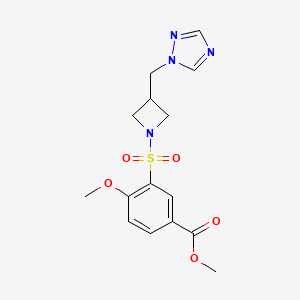![molecular formula C20H14ClN5O3 B2485822 4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-79-5](/img/structure/B2485822.png)
4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H14ClN5O3 and its molecular weight is 407.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The compound 4-Chloro-3-Methyl-N-(4-Nitrophenyl)-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxamide, although not directly studied in the provided papers, is closely related to a range of pyrazolo[3,4-b]pyridine derivatives. These derivatives, including similar structures like 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, have been extensively researched for their unique chemical properties and potential applications. Quiroga et al. (1999) discuss the tautomeric structures and hydrogen-bonded formations of these compounds, which are significant for understanding their chemical behavior and potential for synthesis in various forms (Quiroga et al., 1999).
Synthesis and Derivatives
The process of synthesizing various derivatives of pyrazolo[3,4-b]pyridine compounds, including those similar to the queried compound, involves complex chemical reactions. Bernardino et al. (2007) outline the synthesis of new derivatives and their application in antiviral activity, showing the potential medical applications of these compounds (Bernardino et al., 2007).
Biological Activities and Applications
Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives, indicating potential therapeutic applications. For instance, Samala et al. (2013) highlight the synthesis of pyrazolo[4,3-c]pyridine derivatives as inhibitors for Mycobacterium tuberculosis, suggesting antimicrobial properties of these compounds (Samala et al., 2013). Additionally, Rahmouni et al. (2016) report on the synthesis of pyrazolopyrimidines derivatives with potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Molecular Interactions and Crystallography
The molecular interactions and crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives are crucial for understanding their potential applications. Quiroga et al. (2010) discuss the hydrogen-bonded dimer formations in these compounds, providing insights into their molecular structure and potential for forming stable compounds (Quiroga et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-17-18(21)16(20(27)23-13-7-9-15(10-8-13)26(28)29)11-22-19(17)25(24-12)14-5-3-2-4-6-14/h2-11H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEMOKQAPYPXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
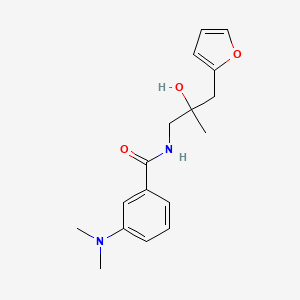
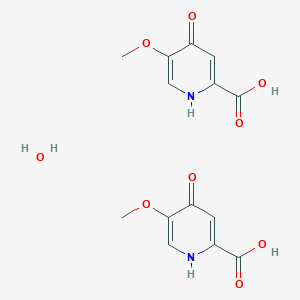
![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)

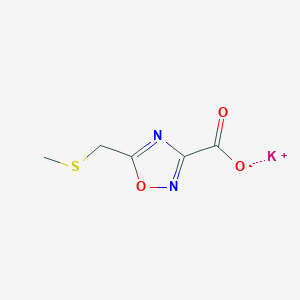
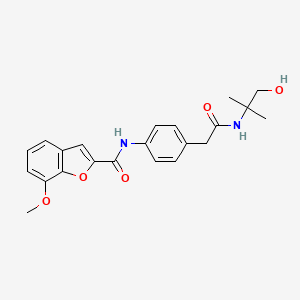
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)
